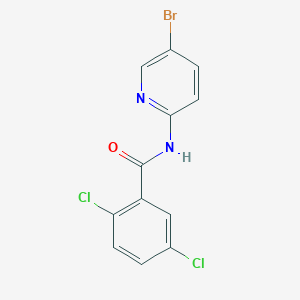
N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide, also known as Broflanilide, is a chemical compound that has gained significant attention in the field of agricultural research. It is a potent insecticide that is effective against a wide range of pests.
Mechanism of Action
N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide acts as a GABA receptor antagonist, disrupting the normal function of the nervous system in insects. It binds to the GABA receptor, preventing the binding of GABA, a neurotransmitter that inhibits the activity of nerve cells. This leads to hyperexcitation of the nervous system, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals and birds. It is rapidly metabolized in the body, and its metabolites are excreted in the urine. This compound has been shown to have no significant effects on the reproductive, developmental, or neurological systems of mammals.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide is a potent insecticide that is easy to synthesize and has a long-lasting residual effect. It is effective against a wide range of pests and has a low toxicity to mammals and birds. However, this compound is not effective against all insect species, and some insects have developed resistance to it. Additionally, this compound can be expensive to produce in large quantities.
Future Directions
There are several future directions for research on N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide. One area of research is the development of new formulations of this compound that can improve its efficacy and reduce its cost. Another area of research is the study of the environmental impact of this compound, including its effects on non-target organisms and its persistence in the environment. Additionally, there is a need for further research on the mechanisms of insecticide resistance and the development of strategies to overcome it.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide involves the reaction of 5-bromo-2-pyridinamine with 2,5-dichlorobenzoyl chloride in the presence of a base. The reaction proceeds through an amide bond formation, resulting in the formation of this compound. This synthesis method has been optimized to yield high purity and high-quality this compound.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including cockroaches, ants, and termites. This compound has been shown to have a long-lasting residual effect, making it an ideal insecticide for use in buildings and structures. It has also been studied for its potential use in agriculture, as it is effective against several crop pests.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2N2O/c13-7-1-4-11(16-6-7)17-12(18)9-5-8(14)2-3-10(9)15/h1-6H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNIZAFXWFXDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)

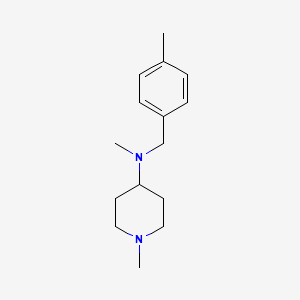
![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)
![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
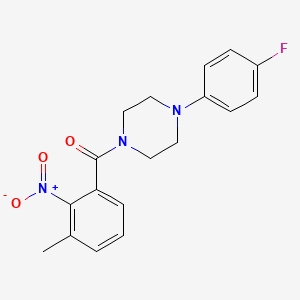
phosphinic acid](/img/structure/B5700205.png)

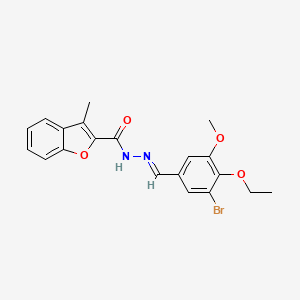
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)
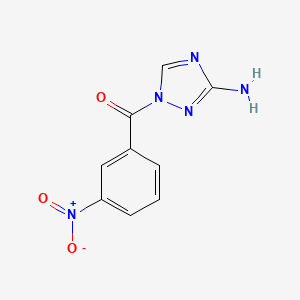
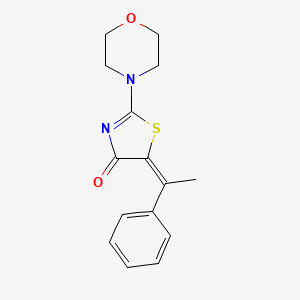
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)
